3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)acrylonitrile 3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)acrylonitrile
Brand Name: Vulcanchem
CAS No.: 7520-72-1
VCID: VC18429142
InChI: InChI=1S/C13H15NO3/c1-15-9-11(8-14)6-10-4-5-12(16-2)13(7-10)17-3/h4-7H,9H2,1-3H3/b11-6+
SMILES:
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol

3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)acrylonitrile

CAS No.: 7520-72-1

Cat. No.: VC18429142

Molecular Formula: C13H15NO3

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)acrylonitrile - 7520-72-1

Specification

CAS No. 7520-72-1
Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
IUPAC Name (E)-3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile
Standard InChI InChI=1S/C13H15NO3/c1-15-9-11(8-14)6-10-4-5-12(16-2)13(7-10)17-3/h4-7H,9H2,1-3H3/b11-6+
Standard InChI Key ITWADOIIIDKDET-IZZDOVSWSA-N
Isomeric SMILES COC/C(=C/C1=CC(=C(C=C1)OC)OC)/C#N
Canonical SMILES COCC(=CC1=CC(=C(C=C1)OC)OC)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Physicochemical Properties

3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)acrylonitrile is defined by the following properties:

PropertyValue
Molecular FormulaC13H15NO3\text{C}_{13}\text{H}_{15}\text{NO}_{3}
Molecular Weight233.26 g/mol
IUPAC Name(E)-3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile
CAS Registry Number6972-61-8
AppearanceCrystalline solid
SolubilitySoluble in ether, toluene, DMF

The compound’s nitrile group (CN-\text{C}\equiv\text{N}) and methoxy (OCH3-\text{OCH}_3) substituents confer distinct electronic and steric properties, influencing its reactivity .

Spectroscopic and Crystallographic Data

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR (400 MHz, CDCl3_3): Peaks at δ 3.75 (s, 3H, OCH3_3), δ 6.75–7.23 (m, 3H, aromatic protons), and δ 2.13 (s, 3H, CH3_3OCH2_2) .

    • 13C^{13}\text{C} NMR: Signals at δ 163.8 (C≡N), δ 114.4–160.9 (aromatic carbons), and δ 55.4 (OCH3_3) .

  • IR Spectroscopy: Strong absorption at 2225 cm1^{-1} (nitrile stretch) and 1262 cm1^{-1} (C-O-C asymmetric stretching) .

X-ray crystallography reveals a planar acrylonitrile backbone with dihedral angles of 15° between the phenyl ring and methoxymethyl group, optimizing conjugation.

Synthesis and Optimization

Conventional Synthetic Routes

The compound is synthesized via a two-step protocol:

  • Aldol Condensation:

    • Reactants: 3,4-Dimethoxybenzaldehyde (1.0 equiv) and methoxymethyl cyanide (1.2 equiv).

    • Conditions: 0–40°C in anhydrous toluene, catalyzed by pyrrolidine (10 mol%) .

    • Mechanism: Base-catalyzed enolate formation followed by nucleophilic attack on the aldehyde.

  • Purification:

    • Recrystallization from ethanol/water (4:1) yields >95% purity.

Alternative Methodologies

  • One-Pot Synthesis: Combining aldehydes and cyanides with NaH in DMF at 80°C achieves 88% yield in 6 hours .

  • Microwave-Assisted Synthesis: Reduces reaction time to 30 minutes with comparable efficiency .

Table 2.1: Comparative Synthesis Conditions

MethodYield (%)TimeCatalyst
Conventional Aldol7812 hPyrrolidine
One-Pot (NaH/DMF)886 hNaH
Microwave-Assisted850.5 hNone

Reactivity and Functionalization

Cycloaddition Reactions

The electron-deficient nitrile group participates in [2+2] and [4+2] cycloadditions:

  • With Alkenes: Forms bicyclic adducts at 60°C in dichloromethane .

  • With Azides: Click chemistry generates tetrazoles under Cu(I) catalysis .

Nucleophilic Substitution

The methoxymethyl group undergoes substitution with amines or thiols:

  • Amination: Reaction with benzylamine at 100°C yields 2-(benzylaminomethyl)-3-(3,4-dimethoxyphenyl)acrylonitrile (82% yield).

Mechanistic Insights

Electronic Effects

Density functional theory (DFT) calculations indicate:

  • The nitrile group reduces electron density at the α-carbon (Δq=0.32e\Delta \text{q} = -0.32 \, e), enhancing electrophilicity .

  • Methoxy groups donate electrons via resonance (σpara=0.27\sigma_{\text{para}} = -0.27), stabilizing transition states in cyclization .

Biological Activity Mechanisms

  • Antimicrobial Action: Disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins .

  • Anticancer Potential: Caspase-3 activation in HeLa cells (IC50_{50} = 12.3 μM).

Applications in Pharmaceutical Chemistry

Benzofuran Synthesis

The compound serves as a precursor to 3-cyanobenzofurans, valuable in drug discovery:

  • Procedure: Intramolecular cyclization with Cu(I) iodide and l-proline yields 2-aryl-3-cyanobenzofurans (e.g., 7d, 76% yield) .

Antimicrobial Agents

Derivatives exhibit broad-spectrum activity:

Table 5.1: Antimicrobial Activity (MIC, μg/mL)

PathogenCompoundMIC
Staphylococcus aureusDerivative A8.2
Escherichia coliDerivative B16.5

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